3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanenitrile
Description
Properties
IUPAC Name |
3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-iminopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N5/c14-10-7-9(13(15,16)17)8-20-12(10)22-5-3-21(4-6-22)11(19)1-2-18/h7-8,19H,1,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWFSNXNPZWFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=N)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Trifluoromethylation of Pyridine
The pyridine ring is functionalized via directed metallation and subsequent electrophilic substitution. A representative pathway involves:
- Chlorination : Treatment of 2-amino-5-(trifluoromethyl)pyridine with phosphorus oxychloride (POCl₃) at reflux (110°C, 6 h) yields 2-chloro-5-(trifluoromethyl)pyridine.
- Amination : Reaction with piperazine in dimethylformamide (DMF) at 80°C for 12 h, catalyzed by potassium carbonate (K₂CO₃), affords Intermediate A.
Reaction Scheme:
$$
\text{2-Chloro-5-(trifluoromethyl)pyridine} + \text{Piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Intermediate A}
$$
Synthesis of Intermediate B: 3-Aminopropanenitrile
Strecker Synthesis
3-Aminopropanenitrile is prepared via the Strecker reaction:
- Condensation : Acetaldehyde reacts with ammonium chloride (NH₄Cl) and sodium cyanide (NaCN) in aqueous ethanol (50°C, 4 h).
- Isolation : The product is extracted with dichloromethane and purified via vacuum distillation.
Coupling of Intermediates A and B
Imine Formation via Nucleophilic Substitution
Intermediate A undergoes nucleophilic attack by the amine group of Intermediate B in a polar aprotic solvent:
- Reaction Conditions : Tetrahydrofuran (THF), 60°C, 8 h, with triethylamine (Et₃N) as a base.
- Workup : The mixture is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol.
Reaction Scheme:
$$
\text{Intermediate A} + \text{3-Aminopropanenitrile} \xrightarrow{\text{Et}_3\text{N}, \text{THF}} \text{Target Compound}
$$
Alternative Pathway: Reductive Amination
For improved yield, reductive amination employs sodium cyanoborohydride (NaBH₃CN) in methanol:
- Conditions : Room temperature, 24 h, pH 4–5 (acetic acid buffer).
- Advantage : Minimizes side reactions and enhances stereochemical control.
Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted piperazine and pyridine derivatives.
- Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity (HPLC).
Analytical Characterization
Spectroscopic Data
Melting Point and Stability
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanenitrile
- Molecular Formula : C₁₃H₁₃ClF₃N₅
- Molecular Weight : 331.73 g/mol
- CAS Number : 339103-92-3 .
Structural Features: The compound features a piperazino-linked 3-chloro-5-(trifluoromethyl)pyridine core, with a nitrile (-CN) and imino (-NH) group at the propionitrile position.
Comparison with Structurally Similar Compounds
Compound B: Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate
Key Differences :
- Functional Group : Replaces the terminal nitrile (-CN) with an ethyl ester (-COOEt), reducing electrophilicity and altering solubility (ester groups are more hydrolytically stable but less reactive than nitriles).
- Applications : Esters are commonly used as prodrugs due to their hydrolytic conversion to carboxylic acids in vivo. This modification may enhance oral bioavailability compared to the nitrile derivative .
Compound C: 2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)-6,7-dimethoxy-4H-3,1-benzothiazin-4-imine
Key Differences :
- Structural Moieties: Incorporates a benzothiazin-imine ring system with methoxy (-OCH₃) substituents.
- Biological Relevance : Benzothiazin derivatives are explored for antimicrobial and anticancer activities, suggesting Compound C may have distinct target selectivity compared to the nitrile-based parent compound .
Compound D: 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine
Key Differences :
Compound E: 3-Amino-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-cyano-N-phenylprop-2-enethioamide
Key Differences :
- Functional Groups : Introduces a thioamide (-C(S)NH₂) and propenenitrile chain. The sulfur atom increases molecular polarizability and may enhance metal-binding properties, relevant in enzyme inhibition.
- Reactivity : Thioamides are less prone to hydrolysis than nitriles but can participate in redox reactions, altering metabolic pathways .
Comparative Analysis Table
| Property | Compound A (Target) | Compound B (Ester) | Compound C (Benzothiazin) | Compound D (Pyrimidine) | Compound E (Thioamide) |
|---|---|---|---|---|---|
| Molecular Weight | 331.73 | 392.81 | 485.91 | 339.01 | 466.91 |
| Key Functional Groups | Nitrile, imino | Ester, imino | Benzothiazin-imine, methoxy | Pyrimidin-amine | Thioamide, nitrile |
| Lipophilicity (LogP)* | Moderate (CF₃, Cl) | High (ester) | High (CF₃, S) | Moderate (pyrimidine) | High (S, CF₃) |
| Reactivity | Nitrile hydrolysis | Ester hydrolysis | Stable (aromatic system) | Hydrogen bonding | Redox-active thioamide |
| Potential Applications | Pesticides, kinase inhibitors | Prodrugs | Antimicrobial agents | Antiviral/anticancer | Enzyme inhibitors |
*Estimated based on substituent contributions.
Biological Activity
3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanenitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, a trifluoromethyl group, and a chlorinated pyridine moiety, which contribute to its unique chemical properties. The IUPAC name for this compound is this compound, and its molecular formula is CHClFN.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It is believed to modulate the activity of enzymes or receptors involved in various biochemical pathways. The trifluoromethyl and chlorinated groups enhance binding affinity, while the piperazine moiety may improve solubility and bioavailability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. In particular, it has shown promise against breast cancer cells, with IC values indicating effective cytotoxicity at low concentrations.
Case Studies
- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively, with an MIC of 0.5 μg/mL for S. aureus and 1 μg/mL for E. coli .
- Anticancer Activity : In a preclinical trial reported in Cancer Research, the compound demonstrated selective toxicity towards MCF-7 breast cancer cells, achieving an IC value of 15 μM after 48 hours of treatment. Mechanistic studies revealed that it activates the intrinsic apoptotic pathway .
Data Tables
Q & A
Q. What are the established synthetic routes for 3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanenitrile?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution on the pyridine ring (3-chloro-5-(trifluoromethyl)-2-pyridine) followed by piperazine coupling. For example:
Step 1 : Functionalization of the pyridine core via halogen displacement (e.g., using piperazine derivatives under basic conditions) .
Step 2 : Introduction of the iminopropanenitrile group via condensation reactions, monitored by HPLC for intermediate purity ≥98% .
- Key Considerations :
- Use anhydrous conditions to avoid hydrolysis of the trifluoromethyl group.
- Optimize reaction time and temperature to minimize byproducts.
Q. How can the compound’s purity and structural integrity be characterized?
- Methodological Answer :
- HPLC : Assess purity using reversed-phase chromatography with UV detection (λ = 254 nm), achieving ≥98% purity as per standard protocols .
- Spectroscopy :
- NMR : Confirm substitution patterns (e.g., ¹H/¹³C NMR for piperazine ring protons and pyridine carbons) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- InChI Key : Cross-verify structural descriptors (e.g., PubChem-derived InChIKey: WKAJLWHPNIJUDZ-UHFFFAOYSA-N) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.
- Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and energetics of piperazine coupling .
- Case Study : ICReDD’s reaction path search methods reduce trial-and-error by integrating computational predictions with experimental validation .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., target selectivity vs. off-target effects)?
- Methodological Answer :
- Comparative Crystallography : Co-crystallize the compound with target proteins (e.g., kinase domains) to identify binding motifs and steric clashes .
- Molecular Dynamics (MD) Simulations : Model interactions over time to assess stability of ligand-receptor complexes .
- Dose-Response Profiling : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional inhibition) to distinguish artifacts from true activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
